molecular formula C22H21ClN2O3 B458553 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide CAS No. 333306-77-7

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide

Cat. No. B458553
CAS RN: 333306-77-7
M. Wt: 396.9g/mol
InChI Key: XTZXLBNOFAKMDA-XCHVBMRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide, also known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.

Mechanism of Action

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide inhibits JAK2/STAT3 signaling by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including gene transcription and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammatory cytokine production. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide has several advantages as a research tool, including its specificity for JAK2/STAT3 signaling, its ability to inhibit cancer cell growth, and its anti-inflammatory effects. However, this compound also has some limitations, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several potential future directions for research on 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide, including:
1. Investigation of the role of JAK2/STAT3 signaling in other diseases, such as cardiovascular disease and neurodegenerative disorders.
2. Development of more potent and selective inhibitors of JAK2/STAT3 signaling for therapeutic use.
3. Investigation of the potential use of this compound in combination with other therapies, such as immunotherapy and targeted therapy, for cancer treatment.
4. Identification of biomarkers that can predict response to this compound treatment in cancer patients.
5. Investigation of the potential use of this compound in combination with other anti-inflammatory agents for the treatment of autoimmune diseases.
In conclusion, this compound is a small molecule inhibitor of JAK2/STAT3 signaling with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several potential future directions for research on this compound.

Synthesis Methods

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide can be synthesized by a multi-step process starting from 2-chlorobenzoyl chloride and 4-phenyl-1,3-butadiene. The intermediate product is then reacted with morpholine and isocyanate to obtain the final product.

Scientific Research Applications

2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide has been widely used in scientific research to investigate the role of JAK2/STAT3 signaling pathways in various cellular processes, including proliferation, differentiation, apoptosis, and immune response. This compound has been shown to inhibit the growth and survival of cancer cells by blocking JAK2/STAT3 signaling, and it has also been demonstrated to have anti-inflammatory effects in animal models of autoimmune diseases.

properties

IUPAC Name

2-chloro-N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-19-11-5-4-10-18(19)21(26)24-20(22(27)25-13-15-28-16-14-25)12-6-9-17-7-2-1-3-8-17/h1-12H,13-16H2,(H,24,26)/b9-6+,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZXLBNOFAKMDA-XCHVBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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